molecular formula C11H17NO B13003630 N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide

N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide

Cat. No.: B13003630
M. Wt: 179.26 g/mol
InChI Key: QZIMRYAKOSSPBA-UHFFFAOYSA-N
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Description

N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound with high purity levels, ensuring its availability for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core allows it to engage in unique binding interactions, potentially modulating the activity of enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, making the compound a valuable tool for studying and manipulating biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable tool for various scientific and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-[(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide

InChI

InChI=1S/C11H17NO/c1-8(13)12-7-10-4-11(5-10,6-10)9-2-3-9/h9H,2-7H2,1H3,(H,12,13)

InChI Key

QZIMRYAKOSSPBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CC(C1)(C2)C3CC3

Origin of Product

United States

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